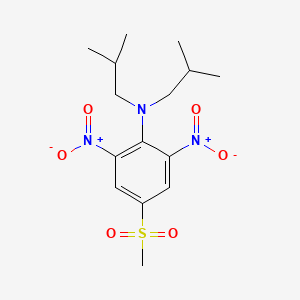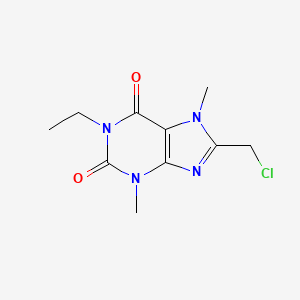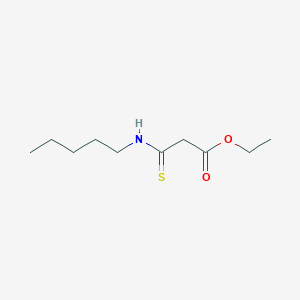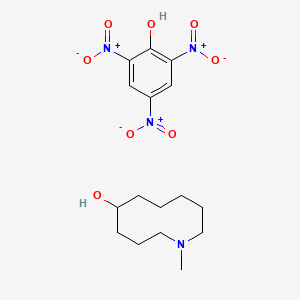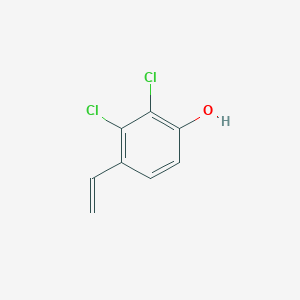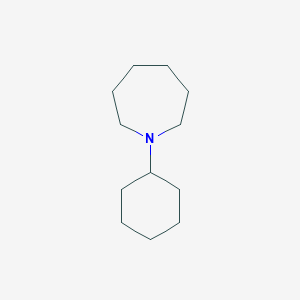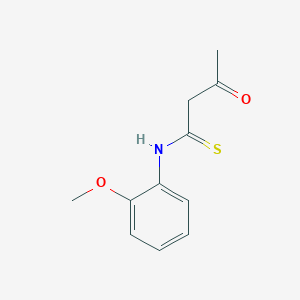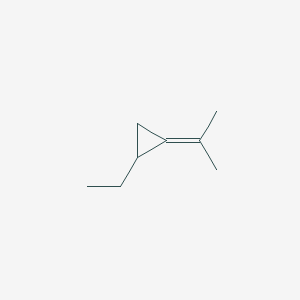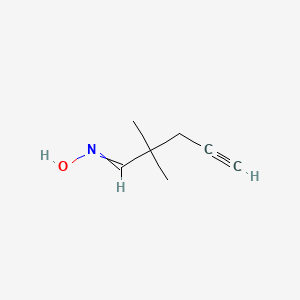![molecular formula C12H17N3O2 B14585374 Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]- CAS No. 61444-89-1](/img/structure/B14585374.png)
Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]- is a complex organic compound known for its unique structure and diverse applications in various fields. This compound features an acetamide group, a hydroxyimino group, and a phenylmethylamino group, making it a versatile molecule in synthetic chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]- typically involves multiple steps. One common method includes the reaction of an α,β-unsaturated amide with butyl nitrite and silane, followed by reduction with samarium diiodide. This method is known for its high chemo- and stereoselectivity, yielding optically active dipeptides under mild conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxime derivatives.
Reduction: Reduction reactions often yield amines and other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products
科学的研究の応用
Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]- involves its interaction with molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. The phenylmethylamino group can enhance the compound’s binding affinity and specificity for certain targets, leading to its observed effects.
類似化合物との比較
Similar Compounds
Similar compounds include other acetamide derivatives and oxime-containing molecules, such as:
Acetamide: A simpler structure with fewer functional groups.
2-Hydroxyiminoacetamide: Lacks the phenylmethylamino group but shares the hydroxyimino functionality.
N-Phenylmethylacetamide: Contains the phenylmethyl group but lacks the hydroxyimino functionality.
Uniqueness
What sets Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]- apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
61444-89-1 |
|---|---|
分子式 |
C12H17N3O2 |
分子量 |
235.28 g/mol |
IUPAC名 |
N-[3-(benzylamino)propyl]-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C12H17N3O2/c16-12(10-15-17)14-8-4-7-13-9-11-5-2-1-3-6-11/h1-3,5-6,10,13,17H,4,7-9H2,(H,14,16) |
InChIキー |
FBIXIBNZQZNANN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNCCCNC(=O)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[(3-Phenoxyphenyl)methylene]dipiperidine](/img/structure/B14585297.png)
![1-{1-[3-(5-Chloro-2-nitrophenyl)propyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585303.png)
![(4S)-4-[(3,5-Dimethylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14585313.png)
